Cas no 7491-02-3 (Diisopropyl sebacate)
Diisopropyl sebacate Chemical and Physical Properties
Names and Identifiers
-
- Diisopropyl sebacate
- Decandisaeure-diisopropylester
- decanedioic acid diisopropyl ester
- di-isopropyl sebacate
- dipropan-2-yl decanedioate
- SCHERCEMOL DIISOPROPYL SEBACATE
- SCHERCEMOL DIS
- Sebacinsaeure-diisopropylester
- Decanedioicacid, bis(1-methylethyl) ester (9CI)
- Sebacic acid, diisopropyl ester(6CI,8CI)
- Dermol DIPS
- Wickenol 117
-
- Inchi: 1S/C16H30O4/c1-13(2)19-15(17)11-9-7-5-6-8-10-12-16(18)20-14(3)4/h13-14H,5-12H2,1-4H3
- InChI Key: XFKBBSZEQRFVSL-UHFFFAOYSA-N
- SMILES: O(C(C)C)C(CCCCCCCCC(=O)OC(C)C)=O
Computed Properties
- Exact Mass: 286.21400
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 13
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 52.6
Experimental Properties
- Color/Form: Not available
- Density: 0.933
- Refractive Index: 1.431
- PSA: 52.60000
- LogP: 4.01040
- Solubility: Not available
Diisopropyl sebacate Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38; R20/21/22
Diisopropyl sebacate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D525793-250mg |
Diisopropyl Sebacate |
7491-02-3 | 250mg |
$ 63.00 | 2023-09-07 | ||
| TRC | D525793-500mg |
Diisopropyl Sebacate |
7491-02-3 | 500mg |
$ 87.00 | 2023-09-07 | ||
| TRC | D525793-2.5g |
Diisopropyl Sebacate |
7491-02-3 | 2.5g |
$ 109.00 | 2023-09-07 | ||
| Key Organics Ltd | AS-12528-1G |
Diisopropyl sebacate |
7491-02-3 | >98% | 1g |
£276.00 | 2025-02-09 | |
| Key Organics Ltd | AS-12528-5G |
Diisopropyl sebacate |
7491-02-3 | >98% | 5g |
£690.00 | 2025-02-09 | |
| 1PlusChem | 1P00ID1A-1g |
Decanedioic acid, bis(1-methylethyl) ester |
7491-02-3 | 98% (GC) | 1g |
$152.00 | 2025-02-28 | |
| 1PlusChem | 1P00ID1A-5g |
Decanedioic acid, bis(1-methylethyl) ester |
7491-02-3 | 98% (GC) | 5g |
$600.00 | 2025-02-28 | |
| A2B Chem LLC | AI55902-1g |
Diisopropyl sebacate |
7491-02-3 | 98%(GC) | 1g |
$155.00 | 2024-04-19 | |
| A2B Chem LLC | AI55902-5g |
Diisopropyl sebacate |
7491-02-3 | 98%(GC) | 5g |
$613.00 | 2024-04-19 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D6183-5g |
Diisopropyl Decanedioate |
7491-02-3 | >95.0%(GC) | 5g |
¥190.00 | 2024-04-16 |
Diisopropyl sebacate Suppliers
Diisopropyl sebacate Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on Diisopropyl sebacate
Recent Advances in the Application of Diisopropyl Sebacate (CAS 7491-02-3) in Chemical, Biological, and Pharmaceutical Research
Diisopropyl sebacate (DIS, CAS 7491-02-3) is a widely used ester of sebacic acid, known for its excellent solubility, low toxicity, and biocompatibility. Recent studies have highlighted its expanding applications in pharmaceutical formulations, drug delivery systems, and biomedical research. This research briefing synthesizes the latest findings on DIS, focusing on its chemical properties, biological interactions, and therapeutic potential.
One of the most significant advancements in DIS research is its role as a plasticizer and solvent in transdermal drug delivery systems. A 2023 study published in the Journal of Controlled Release demonstrated that DIS enhances the permeation of hydrophobic drugs through the skin by modulating the fluidity of stratum corneum lipids. The study utilized molecular dynamics simulations and in vitro permeation tests to validate DIS's efficacy, showing a 2.5-fold increase in drug absorption compared to traditional solvents.
In the realm of biodegradable polymers, DIS has emerged as a key component in the fabrication of poly(lactic-co-glycolic acid) (PLGA) microspheres. Research from the International Journal of Pharmaceutics (2024) revealed that DIS improves the encapsulation efficiency of protein-based therapeutics by reducing polymer crystallization. This breakthrough addresses a long-standing challenge in sustained-release formulations, particularly for biologics such as monoclonal antibodies and growth factors.
Another notable application of DIS is in vaccine adjuvants. A recent preclinical study in Vaccine (2024) reported that DIS-based emulsions significantly enhanced both humoral and cellular immune responses to subunit vaccines. The adjuvant effect was attributed to DIS's ability to activate dendritic cells via TLR4 signaling pathways, suggesting its potential as an alternative to conventional aluminum-based adjuvants.
From a safety perspective, toxicological assessments of DIS continue to support its favorable profile. A comprehensive review in Regulatory Toxicology and Pharmacology (2023) analyzed data from multiple in vivo studies, confirming no evidence of genotoxicity or carcinogenicity at pharmacologically relevant doses. However, researchers emphasize the need for further investigation into long-term exposure effects, particularly in novel high-dose applications.
The pharmaceutical industry has also seen innovation in DIS production methods. A 2024 patent application describes an enzymatic synthesis route using immobilized lipases, achieving >99% purity with reduced energy consumption compared to conventional chemical synthesis. This green chemistry approach aligns with growing demands for sustainable manufacturing processes in the pharmaceutical sector.
Looking forward, ongoing clinical trials are exploring DIS-containing formulations for dermatological conditions and chronic pain management. Preliminary results suggest improved patient compliance due to reduced skin irritation compared to existing formulations. These developments position DIS as a versatile excipient with growing importance in personalized medicine and specialty pharmaceuticals.
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